

understanding 6-Hex, SE fluorescent dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hex, SE

Cat. No.: B15552929

[Get Quote](#)

An In-depth Technical Guide to **6-Hex, SE** Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of 6-Hex, SE

6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (**6-Hex, SE**) is an amine-reactive fluorescent dye belonging to the fluorescein family. The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary and secondary amines present on biomolecules such as proteins and amine-modified oligonucleotides. This process, known as bioconjugation, results in a stable amide bond, making 6-Hex a reliable tool for fluorescently labeling molecules of interest. It is frequently utilized in applications such as nucleic acid sequencing, hybridization probes, and protein analysis^{[1][2][3]}. The dye is characterized by its yellow fluorescence, with excitation and emission maxima in the green-yellow region of the visible spectrum^{[4][5]}.

Technical Data and Specifications

The physicochemical and spectral properties of **6-Hex, SE** are critical for experimental design, including the selection of appropriate filters for fluorescence microscopy and flow cytometry, and for the accurate quantification of labeled biomolecules.

Property	Value
Molecular Formula	C ₂₅ H ₉ Cl ₆ NO ₉
Molecular Weight	680.1 g/mol
Appearance	Orange solid
Solubility	DMSO, DMF
Excitation Maximum (λ _{ex})	533 nm
Emission Maximum (λ _{em})	549-559 nm
Molar Extinction Coeff. (ε)	~87,770 cm ⁻¹ M ⁻¹
Fluorescence Quantum Yield (Φ)	~0.57

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, and conjugation to a biomolecule).

Experimental Protocols

The following protocols provide detailed methodologies for the covalent labeling of proteins and amine-modified oligonucleotides with **6-Hex, SE**. These procedures are based on general principles for succinimidyl ester conjugations and may require optimization for specific molecules.

Protein Labeling Protocol

This protocol is optimized for labeling proteins, such as antibodies, that contain primary amines (e.g., on lysine residues).

A. Reagent Preparation

- Protein Solution: Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, adjusted to pH 8.3-9.0. For optimal labeling, the protein concentration should be at least 2 mg/mL.

- Dye Stock Solution: Allow the vial of **6-Hex, SE** to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction as succinimidyl esters are moisture-sensitive.

B. Labeling Reaction

- While gently stirring or vortexing the protein solution, slowly add a calculated amount of the **6-Hex, SE** stock solution. A common starting point is a 10- to 15-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.

C. Purification

- Separate the labeled protein from unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like 1X PBS.
- Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

D. Determination of Degree of Labeling (DOL)

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, ~533 nm (A_{max}).
- Calculate the protein concentration and the DOL using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.

Amine-Modified Oligonucleotide Labeling Protocol

This protocol describes the labeling of oligonucleotides that have been synthesized with a 5' or 3' amine modification.

A. Reagent Preparation

- Oligonucleotide Solution: To ensure the oligonucleotide is free of interfering amine compounds, it is recommended to purify it first by ethanol precipitation. Dissolve the purified

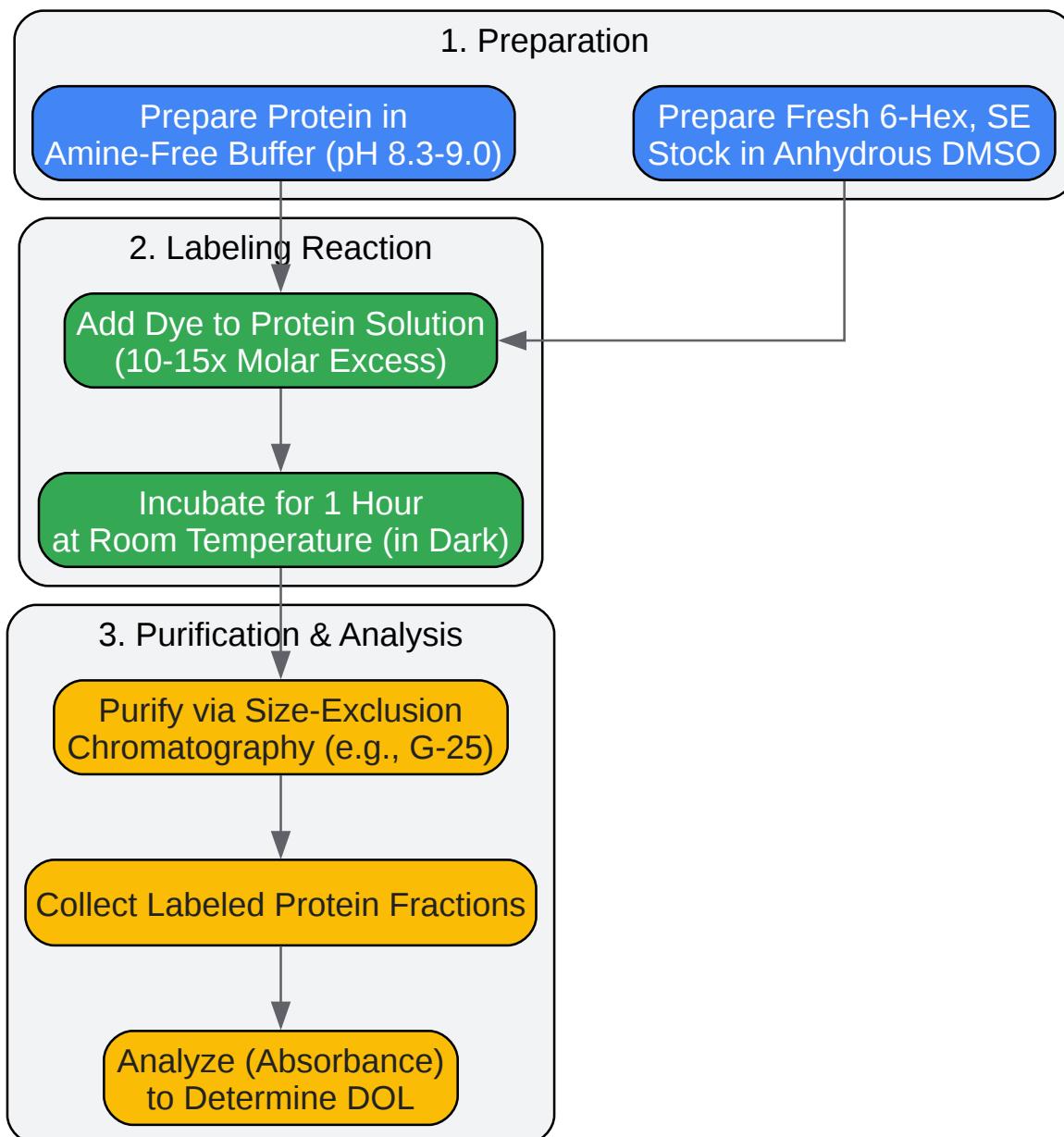
amine-modified oligonucleotide in a labeling buffer of 0.1 M sodium tetraborate, pH 8.5.

Avoid buffers containing primary amines, such as Tris.

- Dye Stock Solution: Prepare a stock solution of **6-Hex, SE** in anhydrous DMSO as described in the protein labeling protocol.

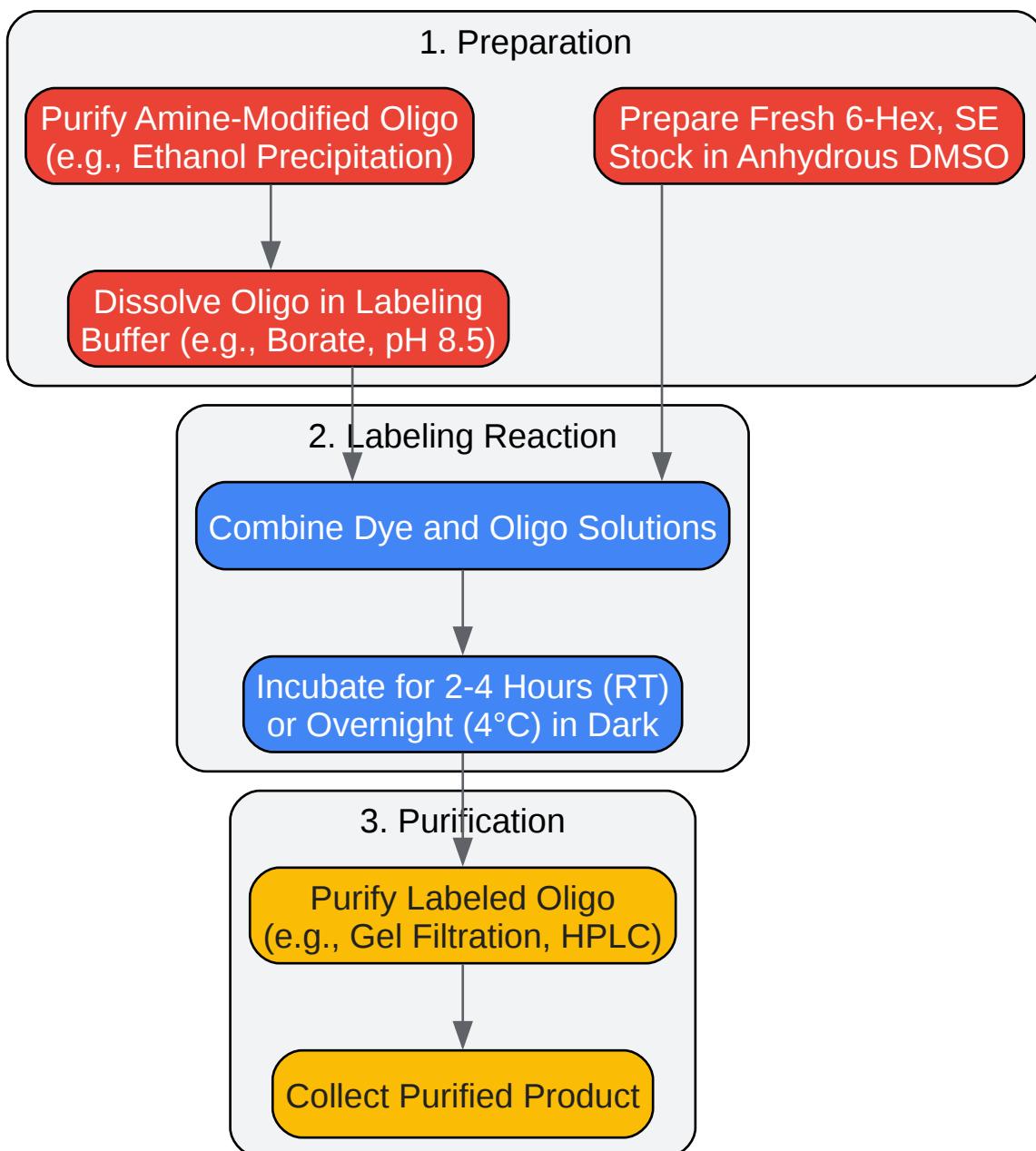
B. Labeling Reaction

- Add the **6-Hex, SE** stock solution to the oligonucleotide solution. The amount of dye needed will depend on the scale of the reaction; for 100 µg of an 18-24 base oligonucleotide, approximately 200-250 µg of the dye can be used as a starting point.
- Mix the solution well and incubate at room temperature for 2-4 hours or overnight at 4°C in the dark.


C. Purification

- Purify the labeled oligonucleotide from the unreacted dye and salts. This can be achieved through several methods, including ethanol precipitation, gel electrophoresis, or HPLC. For routine desalting, a gel filtration column (e.g., NAP-5) is effective.

Visualization of Experimental Workflows


The following diagrams illustrate the logical flow of the labeling protocols.

Protein Conjugation Workflow with 6-Hex, SE

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **6-Hex, SE**.

Oligonucleotide Conjugation Workflow with 6-Hex, SE

[Click to download full resolution via product page](#)

Caption: Workflow for labeling amine-modified oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-HEX, SE [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 2. 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]
- 3. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [anaspec.com]
- 4. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 5. 6-HEX, SE [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg, 680.1, TLC major spot, 5 mg | Labscoop [labscoop.com]
- To cite this document: BenchChem. [understanding 6-Hex, SE fluorescent dye]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552929#understanding-6-hex-se-fluorescent-dye\]](https://www.benchchem.com/product/b15552929#understanding-6-hex-se-fluorescent-dye)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com